molecular formula C10H11NO4 B8728707 Methyl 4-(methoxycarbonyl)aminobenzoate

Methyl 4-(methoxycarbonyl)aminobenzoate

Cat. No. B8728707
M. Wt: 209.20 g/mol
InChI Key: HIZGDILIYUDXBZ-UHFFFAOYSA-N
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Patent
US05602277

Procedure details

To a suspension of methyl 4-(methoxycarbonyl)aminobenzoate (1.5 g, 7.17 mmol) in 10 mL of deionized water was added 1N sodium hydroxide (7 mL, aqueous) and the mixture was heated to 60°-70° C. for 8 h. The reaction mixture was filtered and the filtrate was neutralized with 6N HCl. The precipitated solid was separated through filtration, dried in air followed by drying in a pistol at acetone reflux in vacuo to give 754 mg (54%) of the title compound as a white solid, mp 195°-196° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12]C)=[O:11])=[CH:8][CH:7]=1)=[O:4].[OH-].[Na+]>O>[CH3:1][O:2][C:3]([NH:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(=O)NC1=CC=C(C(=O)OC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60°-70° C. for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The precipitated solid was separated through filtration
CUSTOM
Type
CUSTOM
Details
dried in air
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying in a pistol at acetone
TEMPERATURE
Type
TEMPERATURE
Details
reflux in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 754 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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